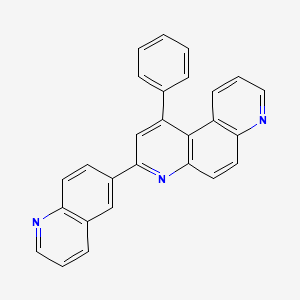
1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a phenyl group, a quinoline moiety, and a phenanthroline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Formation of Phenanthroline Core: The phenanthroline core can be synthesized via the Pinner synthesis, which involves the cyclization of o-phenylenediamine with glyoxal.
Coupling Reaction: The final step involves coupling the quinoline derivative with the phenanthroline core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline and phenanthroline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their function and leading to antimicrobial or anticancer effects. The compound’s aromatic structure allows it to intercalate between DNA bases, inhibiting replication and transcription processes.
類似化合物との比較
Similar Compounds
- 1-Phenyl-3-(pyridin-4-yl)-4,7-phenanthroline
- 1-Phenyl-3-(quinolin-8-yl)-4,7-phenanthroline
- 1-Phenyl-3-(quinolin-2-yl)-4,7-phenanthroline
Uniqueness
1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and biological applications compared to its analogs.
特性
CAS番号 |
96682-60-9 |
|---|---|
分子式 |
C27H17N3 |
分子量 |
383.4 g/mol |
IUPAC名 |
1-phenyl-3-quinolin-6-yl-4,7-phenanthroline |
InChI |
InChI=1S/C27H17N3/c1-2-6-18(7-3-1)22-17-26(20-10-11-23-19(16-20)8-4-14-28-23)30-25-13-12-24-21(27(22)25)9-5-15-29-24/h1-17H |
InChIキー |
NZFKIYFWZPYGEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC6=C(C=C5)N=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


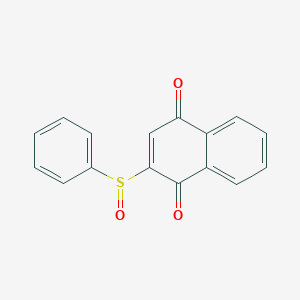
![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)
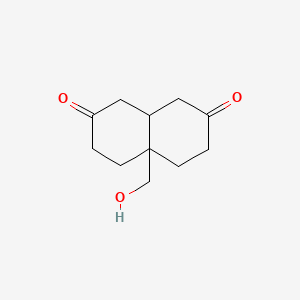
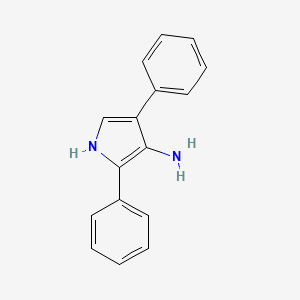

![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
methyl}(trimethyl)silane](/img/structure/B14330977.png)
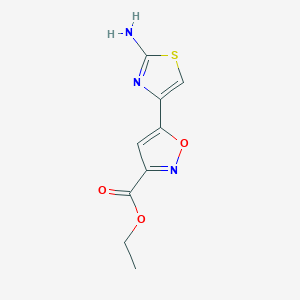
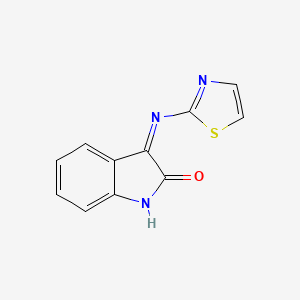
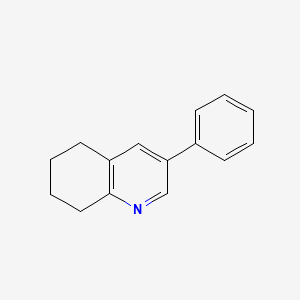
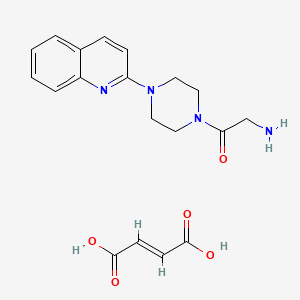
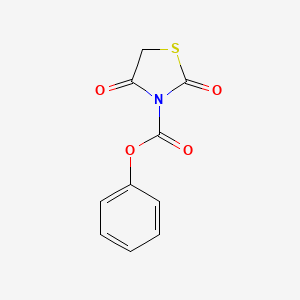
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
